molecular formula C17H14ClNO2 B7847688 1-(4-chlorobenzyl)-5-methoxy-1H-indole-3-carbaldehyde

1-(4-chlorobenzyl)-5-methoxy-1H-indole-3-carbaldehyde

Cat. No.: B7847688
M. Wt: 299.7 g/mol
InChI Key: ZKUIJXOMNFWPOS-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-5-methoxy-1H-indole-3-carbaldehyde is a complex organic compound characterized by its unique molecular structure, which includes a chlorobenzyl group, a methoxy group, and an indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)-5-methoxy-1H-indole-3-carbaldehyde typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)-5-methoxy-1H-indole-3-carbaldehyde can undergo various chemical reactions, including:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

  • Reduction: The compound can be reduced to form alcohols or amines.

  • Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

1-(4-Chlorobenzyl)-5-methoxy-1H-indole-3-carbaldehyde has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes.

  • Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

  • Industry: It can be utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-chlorobenzyl)-5-methoxy-1H-indole-3-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Chlorobenzyl)-5-methoxy-1H-indole-3-carbaldehyde can be compared to other similar compounds, such as:

  • 1-(4-Chlorobenzyl)-1H-indole-3-carbaldehyde: Lacks the methoxy group.

  • 5-Methoxy-1H-indole-3-carbaldehyde: Lacks the chlorobenzyl group.

  • 1-(4-Chlorobenzyl)-5-methoxy-1H-indole: Lacks the aldehyde group.

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-methoxyindole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-21-15-6-7-17-16(8-15)13(11-20)10-19(17)9-12-2-4-14(18)5-3-12/h2-8,10-11H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKUIJXOMNFWPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C=C2C=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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